molecular formula C8H15Cl2N3 B2647775 1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride CAS No. 2514953-01-4

1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride

Cat. No.: B2647775
CAS No.: 2514953-01-4
M. Wt: 224.13
InChI Key: JCQZWWIGKDYGLA-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an appropriate ketone or aldehyde to form the pyrazole ring. This is followed by methylation of the resulting pyrazole derivative to introduce the N-methyl group. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

  • 1-(1-Cyclopropylpyrazol-4-yl)-N-ethylmethanamine
  • 1-(1-Cyclopropylpyrazol-4-yl)-N-propylmethanamine

Comparison: Compared to its analogs, 1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine exhibits unique properties due to the presence of the N-methyl group. This structural difference can influence its reactivity, biological activity, and overall stability. The compound’s unique features make it a valuable subject of study in various scientific disciplines .

Properties

IUPAC Name

1-(1-cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-9-4-7-5-10-11(6-7)8-2-3-8;;/h5-6,8-9H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQZWWIGKDYGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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